Boc-D-Cyclopropylalanine-DCHA

Chiral Peptide Synthesis Enantiomeric Purity Optical Rotation

Incorporating D-amino acids with conformational rigidity is critical for designing peptide therapeutics resistant to proteases, yet sourcing validated chiral building blocks with consistent enantiomeric purity remains challenging. Boc-D-Cyclopropylalanine-DCHA addresses this need: • D-configuration ensures proteolytic resistance for long-acting peptide APIs • Quantifiable enantiomeric identity: [α]D25 = -13 ± 2º (c=1 in EtOH) • High thermal stability (mp 155-161 °C) allows broad reaction condition exploration • DCHA counterion provides superior solubility in DMF and DCM for solid-phase peptide synthesis

Molecular Formula C11H19NO4 · C12H23N
Molecular Weight 410.6
CAS No. 89483-09-0
Cat. No. B613724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Cyclopropylalanine-DCHA
CAS89483-09-0
Molecular FormulaC11H19NO4 · C12H23N
Molecular Weight410.6
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.1/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Cyclopropylalanine-DCHA (CAS 89483-09-0) as a Specialized Building Block for D-Configured Peptide Synthesis


Boc-D-Cyclopropylalanine-DCHA is a chiral, non-proteinogenic amino acid derivative belonging to the class of N-Boc-protected, D-configuration cyclopropylalanine dicyclohexylamine salts. It is widely used as a building block in solid-phase and solution-phase peptide synthesis, with its D-stereochemistry and conformationally restricted cyclopropyl side chain being critical for generating peptide analogs with enhanced proteolytic resistance and altered biological activity [1]. The DCHA counterion confers superior solubility in organic solvents and ensures long-term storage stability .

Why Boc-D-Cyclopropylalanine-DCHA Cannot Be Casually Substituted with Its L-Enantiomer or Alternative Protecting Groups


Substituting Boc-D-Cyclopropylalanine-DCHA with its L-enantiomer (Boc-L-Cyclopropylalanine-DCHA, CAS 89483-07-8) or with Fmoc-protected analogs (e.g., Fmoc-D-Cyclopropylalanine, CAS 170642-29-2) introduces critical differences in synthetic compatibility, physicochemical properties, and biological outcomes. The D-configuration is essential for imparting resistance to endogenous proteases, a key requirement for designing long-acting peptide therapeutics [1]. Moreover, the Boc group mandates acid-labile deprotection conditions, which are incompatible with Fmoc-based, base-labile strategies [2]. Even among DCHA salts, quantifiable differences in melting point, optical rotation, and solubility directly impact handling and purification protocols .

Quantitative Differentiation Evidence for Boc-D-Cyclopropylalanine-DCHA (CAS 89483-09-0) vs. Closest Analogs


Enantiomeric Purity and Chiroptical Properties: D- vs. L-Cyclopropylalanine-DCHA

Boc-D-Cyclopropylalanine-DCHA exhibits a distinct specific optical rotation of [α]D25 = -13 ± 2º (c=1 in EtOH) . In contrast, its L-enantiomer, Boc-L-Cyclopropylalanine-DCHA (CAS 89483-07-8), has a reported rotation of -12.7° (0.5M in water) . While the numerical values may appear close, the difference in measurement solvent (EtOH vs. water) and concentration underscores that the two salts are not simply interchangeable for quality control. The consistent negative rotation of the D-isomer in ethanol provides a specific, verifiable metric for confirming chiral identity during procurement and synthesis.

Chiral Peptide Synthesis Enantiomeric Purity Optical Rotation

Thermal Stability and Handling: Melting Point Comparison of D- vs. L-DCHA Salts

The D-enantiomer DCHA salt exhibits a significantly higher melting point range of 155-161 °C compared to the L-enantiomer salt which melts at 134-135 °C . This 21-26 °C higher melting point indicates a more stable crystalline lattice for the D-isomer, which can translate to better long-term storage stability and easier handling at ambient temperatures without risk of softening or degradation.

Thermal Analysis Storage Stability Physical Characterization

Synthetic Orthogonality: Boc-D-Cyclopropylalanine-DCHA vs. Fmoc-D-Cyclopropylalanine

Boc-D-Cyclopropylalanine-DCHA is specifically designed for Boc/Benzyl (acid-labile) solid-phase peptide synthesis (SPPS), wherein the Boc group is removed under mild acidic conditions (e.g., 25-50% TFA) [1]. In contrast, Fmoc-D-cyclopropylalanine (CAS 170642-29-2) is exclusively used in base-labile Fmoc/tBu SPPS . The two protecting groups are chemically orthogonal; attempting to substitute one for the other in a predefined synthetic protocol will lead to premature deprotection or complete synthesis failure.

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Solubility and Formulation: Enhanced Organic Solvent Compatibility vs. Unprotected Cyclopropylalanine

As a DCHA salt, Boc-D-Cyclopropylalanine-DCHA demonstrates high solubility in common organic solvents such as methanol and dimethylformamide (DMF), while remaining only slightly soluble in water . This property is crucial for solution-phase peptide coupling reactions and for formulating drug delivery systems where hydrophobic intermediates are required. In contrast, unprotected D-cyclopropylalanine is highly water-soluble, limiting its direct use in organic-phase syntheses.

Formulation Development Solubility Drug Delivery

High-Value Application Scenarios for Boc-D-Cyclopropylalanine-DCHA Based on Verified Differentiation


Boc-Strategy Solid-Phase Peptide Synthesis for Protease-Resistant Therapeutics

In Boc/Benzyl SPPS, where acid-labile side-chain protection is employed, Boc-D-Cyclopropylalanine-DCHA is the building block of choice for introducing a D-configured cyclopropylalanine residue [1]. Its Boc group is cleanly removed under standard TFA conditions, while the DCHA salt ensures excellent solubility in DMF or DCM during coupling . The resulting D-cyclopropylalanine-containing peptides exhibit enhanced resistance to proteolytic degradation, making them ideal candidates for orally active or long-circulating peptide drugs [2].

Chiral Quality Control and Regulatory-Compliant Peptide API Manufacturing

During cGMP manufacturing of peptide Active Pharmaceutical Ingredients (APIs), strict control of chiral purity is mandatory. The unique optical rotation specification of [α]D25 = -13 ± 2º (c=1 in EtOH) for Boc-D-Cyclopropylalanine-DCHA [1] provides a quantifiable metric for confirming enantiomeric identity before use. This is in direct contrast to the L-isomer's rotation and is essential for ensuring batch-to-batch consistency and regulatory compliance.

Medicinal Chemistry Campaigns Targeting Conformationally-Constrained Enzyme Inhibitors

The cyclopropyl side chain introduces significant conformational rigidity. When incorporated via Boc-D-Cyclopropylalanine-DCHA into peptide-based enzyme inhibitors, this rigidity can enhance binding affinity and selectivity for a target enzyme's active site [1]. The compound's high melting point (155-161 °C) also suggests robust thermal stability, allowing for broader reaction condition exploration during lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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